molecular formula C16H20F6N2O5 B2393385 1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) CAS No. 1192656-95-3

1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate)

Cat. No.: B2393385
CAS No.: 1192656-95-3
M. Wt: 434.335
InChI Key: KQMWJFSRRFLLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) is a chemical compound that consists of a piperazine ring substituted with a 2-methoxybenzyl group and two trifluoroacetate anions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) typically involves the reaction of 1-(2-methoxybenzyl)piperazine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bis(trifluoroacetate) salt. The process may involve the use of solvents such as dichloromethane or ethanol to facilitate the reaction and subsequent purification steps.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization or recrystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions would result in the replacement of specific functional groups with new ones.

Scientific Research Applications

1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) has several applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.

    Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications or its role in drug development.

    Industry: The compound could be used in various industrial processes, including the production of pharmaceuticals or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxybenzyl)piperazine bis(trifluoroacetate)
  • 1-(2-Methoxybenzoyl)piperazine trifluoroacetate

Uniqueness

1-(2-Methoxybenzyl)piperazine bis(trifluoroacetate) is unique due to its specific substitution pattern and the presence of two trifluoroacetate anions. This gives it distinct chemical properties and potential applications compared to similar compounds. The methoxy group and the piperazine ring contribute to its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]piperazine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2C2HF3O2/c1-15-12-5-3-2-4-11(12)10-14-8-6-13-7-9-14;2*3-2(4,5)1(6)7/h2-5,13H,6-10H2,1H3;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMWJFSRRFLLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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